2-(1h-Imidazol-1-yldiphenylmethyl)phenol
Overview
Description
2-(1H-Imidazol-1-yldiphenylmethyl)phenol is a chemical compound that features an imidazole ring attached to a diphenylmethyl group and a phenol group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of nickel to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yldiphenylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yldiphenylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole derivative with broad applications in pharmaceuticals.
2-Phenylimidazole: Similar structure but lacks the phenol group.
Diphenylmethylimidazole: Similar but without the phenol group.
Uniqueness
2-(1H-Imidazol-1-yldiphenylmethyl)phenol is unique due to the presence of both the imidazole and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[imidazol-1-yl(diphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-21-14-8-7-13-20(21)22(24-16-15-23-17-24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAALJZREONHION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3O)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628614 | |
Record name | 2-[(1H-Imidazol-1-yl)(diphenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35645-49-9 | |
Record name | 2-[(1H-Imidazol-1-yl)(diphenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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